![molecular formula C20H27N3O3S2 B2947362 N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683264-23-5](/img/structure/B2947362.png)
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reduction of N-substituted pyridinium salts.
Sulfonylation: The sulfonyl group can be introduced by reacting the piperidine derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the benzamide group by reacting the sulfonylated piperidine derivative with 4-aminobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: The compound’s unique structure could be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Biology: It can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
- N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-ethylpiperidin-1-yl)sulfonyl]benzamide
- N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, piperidine ring, and benzamide group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of interest primarily due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Structure
The molecular formula of this compound is C14H20N2O2S2. Its structure includes a thiazole ring, a sulfonamide group, and a benzamide moiety, contributing to its biological activity.
Table 1: Chemical Characteristics
Property | Value |
---|---|
Molecular Weight | 278.35 g/mol |
IUPAC Name | This compound |
CAS Number | 352560-76-0 |
Antimicrobial Activity
Research has indicated that compounds with thiazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazole showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine sulfonamide group in our compound may enhance this activity through increased binding affinity to bacterial targets.
Anti-Tubercular Activity
In recent studies focusing on anti-tubercular agents, compounds structurally related to this compound were evaluated against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values in the low micromolar range (1.35 to 2.18 μM), indicating significant anti-tubercular potential . The thiazole ring is believed to play a crucial role in the mechanism of action against tuberculosis.
Cytotoxicity Studies
Cytotoxicity assessments are vital for determining the safety profile of new compounds. In vitro studies involving human embryonic kidney (HEK) cells demonstrated that several thiazole derivatives were non-toxic at concentrations effective against bacterial strains. This suggests that this compound may also exhibit a favorable safety profile .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of thiazole-based compounds and evaluated their biological activities. Among these, one compound closely related to our target exhibited significant antimicrobial and anti-tubercular activities with low cytotoxicity .
Case Study 2: Structure–Activity Relationship (SAR)
Investigations into the structure–activity relationship of thiazole derivatives revealed that modifications on the benzamide portion significantly influenced biological activity. Compounds with enhanced lipophilicity showed improved penetration into bacterial cells, thereby increasing their efficacy .
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-14-6-5-11-23(12-14)28(25,26)16-9-7-15(8-10-16)18(24)22-19-21-17(13-27-19)20(2,3)4/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECNZEUZHZKZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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